2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

Overview

Description

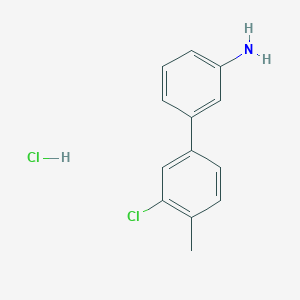

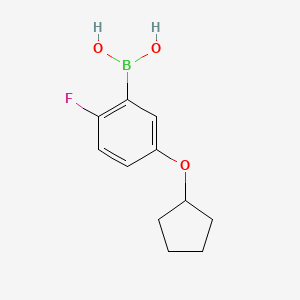

“2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid” is a chemical compound with the molecular formula C10H13BO3 . It has a molecular weight of 192.02 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound “2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole” was synthesized from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride and acetonitrile at 100°C for 1 hour .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Cascade Reaction Synthesis and Fluorophore Development

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is utilized in palladium-catalyzed cascade reactions with 2-(cyanomethoxy)chalcones, leading to the construction of benzofuro[2,3-c]pyridine skeletons. This process involves C-C/C-C/C-N bond formation through domino-style nitrile carbopalladation, intramolecular Michael addition, cyclization, and aromatization. The reactions yield 3-aryl-1-(thiophen-3-yl)benzofuro[2,3-c]pyridines, a new class of emissive fluorophores, highlighting the compound's role in creating light-emitting molecules for various applications (Xiong et al., 2019).

Antifungal Activity

This compound derivatives demonstrate notable antifungal activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This activity is assessed through agar diffusion tests and determination of minimum inhibitory concentrations (MICs), with some derivatives exhibiting potent antifungal effects. The tautomeric equilibrium, crucial for this activity, indicates the compound's potential in developing antifungal agents (Borys et al., 2019).

Fluorescence Quenching Studies

The compound plays a significant role in the study of fluorescence quenching mechanisms. In research involving derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, it's used to understand the quenching behavior of fluorophores, an essential aspect in designing sensors and studying molecular interactions (Geethanjali et al., 2015).

Sugar Recognition Sensors

This compound derivatives are instrumental in designing boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition in water. These sensors can identify sugars like fructose, arabinose, galactose, and glucose, making them valuable in analytical chemistry and medical diagnostics (Tong et al., 2001).

Spectroscopic Studies and Vibrational Analysis

The compound's derivatives are subjects in spectroscopic studies, such as Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS). These studies help understand the adsorption mechanisms of phenylboronic acids, offering insights into the molecular interactions and structural dynamics of the compound (Piergies et al., 2013).

Future Directions

properties

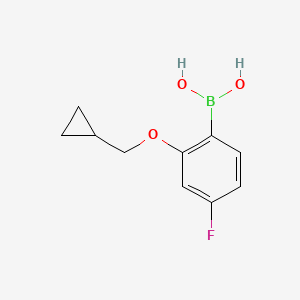

IUPAC Name |

[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIFCATYYMRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

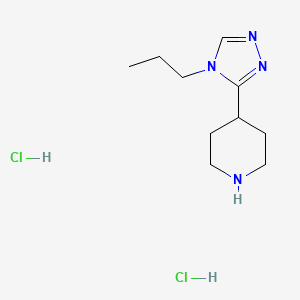

B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)

![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)

![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)

![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)